Physicochemical Differentiation: cLogP, TPSA, and Hydrogen-Bonding Profile vs. 1-(4-Phenylpiperazin-1-yl)propan-2-ol
The target compound possesses a computed cLogP of 1.58 and a topological polar surface area (TPSA) of 26.71 Ų, with 1 hydrogen bond donor and 3 acceptors, as per the Chemscene technical datasheet . In contrast, the structurally related 1-(4-phenylpiperazin-1-yl)propan-2-ol (CAS 111210-32-9, C₁₃H₂₀N₂O, MW 220.31) contains a secondary alcohol without the 2-methyl substituent and has a lower cLogP (~1.0–1.2, predicted by class-level QSAR ) and a higher hydrogen-bond donor count (2 HBD), resulting in a higher TPSA (~43–46 Ų) . The quantified difference in cLogP of approximately +0.4 to +0.6 log units for the target compound indicates enhanced passive membrane permeability, while the reduced HBD count (1 vs. 2) favors blood-brain barrier penetration according to CNS MPO scoring principles, making this compound a more CNS-penetrant candidate in the design of neuropharmacological agents [1].
| Evidence Dimension | Lipophilicity (cLogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | cLogP = 1.58; TPSA = 26.71 Ų; HBD = 1; HBA = 3; rotatable bonds = 3 |
| Comparator Or Baseline | 1-(4-Phenylpiperazin-1-yl)propan-2-ol: cLogP ~1.0–1.2 (predicted); TPSA ~43–46 Ų; HBD = 2; HBA = 3 |
| Quantified Difference | ΔcLogP ≈ +0.4 to +0.6; ΔTPSA ≈ -17 Ų; ΔHBD = -1 |
| Conditions | Computational prediction using XLogP3/ALOGPS method for cLogP; Ertl method for TPSA; hydrogen bond counts based on molecular topology |
Why This Matters
The higher cLogP and lower TPSA/HBD profile directly translate to superior predicted passive permeability and CNS penetration, making this compound a more suitable starting point for CNS-targeted library design than its secondary alcohol analog.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 2010, 1(6): 435–449. DOI: 10.1021/cn100008c. View Source
